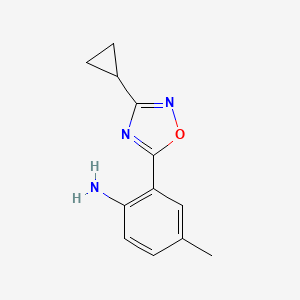
2-((Benzyl(ethyl)amino)methyl)aniline
Vue d'ensemble
Description
“2-((Benzyl(ethyl)amino)methyl)aniline” is a chemical compound with the CAS Number: 1018517-28-6 . It has a molecular weight of 240.35 and is typically in the form of an oil . The IUPAC name for this compound is 2-{[benzyl(ethyl)amino]methyl}aniline .
Molecular Structure Analysis
The molecular structure of “2-((Benzyl(ethyl)amino)methyl)aniline” contains a total of 39 bonds, including 19 non-H bonds, 12 multiple bonds, 5 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, 1 primary amine (aromatic), and 1 tertiary amine (aliphatic) .
Physical And Chemical Properties Analysis
“2-((Benzyl(ethyl)amino)methyl)aniline” is an oil . It has a molecular weight of 240.35 . The compound contains a total of 39 bonds, including 19 non-H bonds, 12 multiple bonds, 5 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, 1 primary amine (aromatic), and 1 tertiary amine (aliphatic) .
Applications De Recherche Scientifique
Kinetics and Mechanism of Aniline Reactions
The study by Castro et al. (1999) focuses on the kinetics and mechanism of reactions between anilines and ethyl S-aryl thiocarbonates. This research is significant in understanding the chemical behavior of anilines, including 2-((Benzyl(ethyl)amino)methyl)aniline derivatives, in various organic reactions. The findings shed light on the stability and reactivity of tetrahedral intermediates formed during the aminolysis process, providing foundational knowledge for synthetic applications involving aniline compounds (Castro, Leandro, Millán, & Santos, 1999).
Electrochemical Polymerization of Aromatic Compounds
Oyama and Ohsaka (1987) explored the electrochemical polymerization of aromatic compounds with amino groups, including aniline derivatives. Their work demonstrates the formation of electroactive or electroinactive polymer films on electrode surfaces, highlighting the potential of these compounds in the development of new materials with tailored electrical properties (Oyama & Ohsaka, 1987).
Radical Arylation of Anilines
Jasch, Scheumann, and Heinrich (2012) investigated the radical arylation of anilines with arylhydrazines, leading to the formation of substituted 2-aminobiphenyls. This research is pertinent for creating complex aromatic structures through radical arylation, showcasing the versatility of aniline derivatives in organic synthesis (Jasch, Scheumann, & Heinrich, 2012).
Synthesis of Heterocyclic Compounds
Chaitanya, Nagendrappa, and Vaidya (2010) discussed the synthesis of 2-methyl-4H-pyrimido[2,1-b][1,3]benzothiazoles from anilines. This research highlights the utility of aniline derivatives in the synthesis of heterocyclic compounds with potential biological and pharmacological activities (Chaitanya, Nagendrappa, & Vaidya, 2010).
Mécanisme D'action
Target of Action
Anilines, which are derivatives of ammonia and contain a phenyl group, are often used in the synthesis of a wide variety of compounds, including dyes, drugs, plastics, and pharmaceuticals . They can react with a variety of targets, depending on their specific structure and functional groups.
Mode of Action
The mode of action of anilines depends on their specific structure and the target with which they interact. For example, some anilines can undergo reactions such as methylation, where a methyl group is added to the molecule .
Biochemical Pathways
Anilines can participate in various biochemical pathways, depending on their specific structure and functional groups. For example, they can undergo reactions such as nitration, conversion from the nitro group to an amine, and bromination .
Result of Action
The result of an aniline’s action can vary widely, depending on its specific structure and functional groups, as well as the target with which it interacts. For example, methylation of anilines with methanol can lead to the formation of N-methylanilines .
Action Environment
The action, efficacy, and stability of anilines can be influenced by various environmental factors, including temperature, pH, and the presence of other substances. For example, the methylation of anilines with methanol can proceed under mild conditions (60 °C) in a practical manner (NaOH as base) .
Propriétés
IUPAC Name |
2-[[benzyl(ethyl)amino]methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2/c1-2-18(12-14-8-4-3-5-9-14)13-15-10-6-7-11-16(15)17/h3-11H,2,12-13,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIADNOLBICEYME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)CC2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




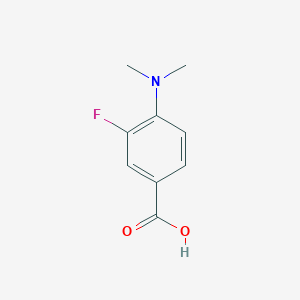

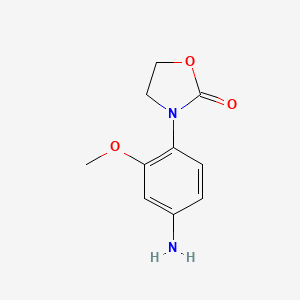
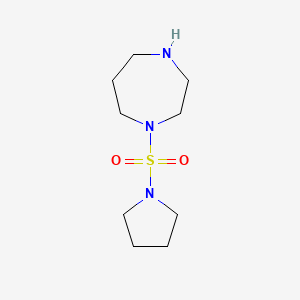
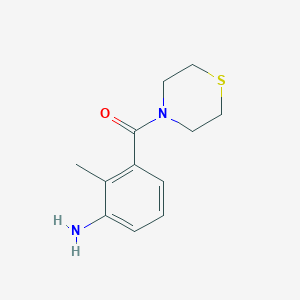
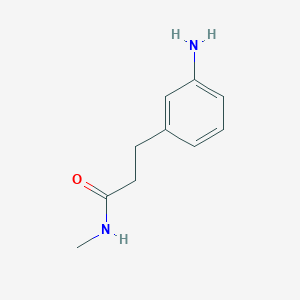

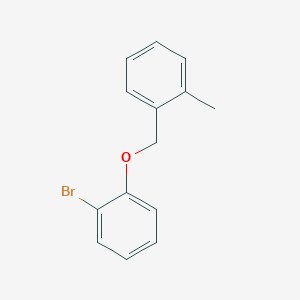

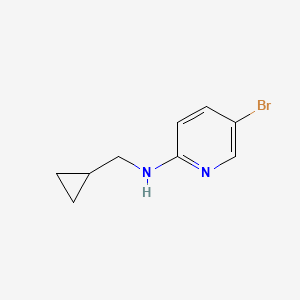
![2-[(3-Cyanophenyl)methanesulfonyl]benzoic acid](/img/structure/B1518858.png)
